molecular formula C12H17ClN2 B6188623 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride CAS No. 2639457-77-3

3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride

Cat. No.: B6188623
CAS No.: 2639457-77-3
M. Wt: 224.7
InChI Key:
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Description

3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16N2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used in the synthesis of other chemical entities and has significant importance in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride typically involves the reaction of 3-cyanobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2-ethylpropyl)amino]methyl}benzonitrile
  • **3-{[(2-methylbutyl)amino]methyl}benzonitrile
  • **3-{[(2-methylpropyl)amino]methyl}benzamide

Uniqueness

3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride involves the reaction of 3-chlorobenzonitrile with 2-methylpropylamine followed by reduction of the resulting imine intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-chlorobenzonitrile", "2-methylpropylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chlorobenzonitrile is reacted with 2-methylpropylamine in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid to form the final product, 3-{[(2-methylpropyl)amino]methyl}benzonitrile hydrochloride." ] }

CAS No.

2639457-77-3

Molecular Formula

C12H17ClN2

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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